Resolvin D5

Beschreibung

Eigenschaften

IUPAC Name |

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOFZYMMJZILHE-XGTWDWJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Resolvin D5: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of this compound, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.

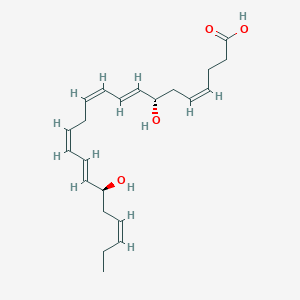

Molecular Structure of this compound

This compound is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.

The IUPAC name for this compound is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H32O4 | [1] |

| Molecular Weight | 360.5 g/mol | [1] |

| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |

| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |

| UV Absorption Maximum (λmax) | 244 nm | [2][3] |

| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |

Biosynthesis of this compound

This compound is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]

The key steps in the biosynthesis of this compound are:

-

5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).

-

Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).

-

15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield this compound (7S,17S-dihydroxy-docosahexaenoic acid).[2]

Mechanism of Action

This compound exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]

In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.

This compound has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]

Experimental Protocols

Isolation and Structural Elucidation of this compound

The initial identification and structural characterization of this compound involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727) containing 0.01% formic acid is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).

In Vitro Assay for Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.

Protocol for Cytokine Inhibition Assay in THP-1 cells:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-100 nM) for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.

Quantitative Data on Biological Activity

The biological potency of this compound has been demonstrated in various in vitro and in vivo models.

| Assay | Model System | Effect | Effective Concentration/Dose | Reference |

| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |

| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |

| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |

| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |

Conclusion

This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of this compound and other specialized pro-resolving mediators.

References

- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D5: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of this compound, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.

Molecular Structure of this compound

This compound is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.

The IUPAC name for this compound is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H32O4 | [1] |

| Molecular Weight | 360.5 g/mol | [1] |

| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |

| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |

| UV Absorption Maximum (λmax) | 244 nm | [2][3] |

| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |

Biosynthesis of this compound

This compound is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]

The key steps in the biosynthesis of this compound are:

-

5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).

-

Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).

-

15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield this compound (7S,17S-dihydroxy-docosahexaenoic acid).[2]

Mechanism of Action

This compound exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]

In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.

This compound has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]

Experimental Protocols

Isolation and Structural Elucidation of this compound

The initial identification and structural characterization of this compound involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727) containing 0.01% formic acid is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).

In Vitro Assay for Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.

Protocol for Cytokine Inhibition Assay in THP-1 cells:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-100 nM) for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.

Quantitative Data on Biological Activity

The biological potency of this compound has been demonstrated in various in vitro and in vivo models.

| Assay | Model System | Effect | Effective Concentration/Dose | Reference |

| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |

| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |

| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |

| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |

Conclusion

This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of this compound and other specialized pro-resolving mediators.

References

- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D5: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of this compound, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.

Molecular Structure of this compound

This compound is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.

The IUPAC name for this compound is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H32O4 | [1] |

| Molecular Weight | 360.5 g/mol | [1] |

| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |

| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |

| UV Absorption Maximum (λmax) | 244 nm | [2][3] |

| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |

Biosynthesis of this compound

This compound is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]

The key steps in the biosynthesis of this compound are:

-

5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).

-

Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).

-

15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield this compound (7S,17S-dihydroxy-docosahexaenoic acid).[2]

Mechanism of Action

This compound exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]

In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.

This compound has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]

Experimental Protocols

Isolation and Structural Elucidation of this compound

The initial identification and structural characterization of this compound involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol containing 0.01% formic acid is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).

In Vitro Assay for Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.

Protocol for Cytokine Inhibition Assay in THP-1 cells:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-100 nM) for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.

Quantitative Data on Biological Activity

The biological potency of this compound has been demonstrated in various in vitro and in vivo models.

| Assay | Model System | Effect | Effective Concentration/Dose | Reference |

| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |

| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |

| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |

| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |

Conclusion

This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of this compound and other specialized pro-resolving mediators.

References

- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving this compound.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]

Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]

Biosynthesis of this compound

This compound is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).

There are two main pathways for the biosynthesis of D-series resolvins:

-

Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]

-

Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792) triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.

Mechanism of Action and Signaling Pathways

This compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]

Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:

-

ERK-NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]

-

Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]

Quantitative Data on this compound Bioactivity

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of this compound.

Table 1: In Vitro Effects of this compound

| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |

| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |

| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |

| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |

| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |

| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |

| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |

| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |

| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |

Experimental Protocols

Identification and Quantification of this compound by LC-MS/MS

The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]

Experimental Workflow:

Methodology:

-

Sample Preparation and Extraction:

-

Biological samples are collected and immediately processed to prevent lipid degradation.

-

Internal standards (e.g., deuterated RvD5) are added for accurate quantification.

-

Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]

-

-

Liquid Chromatography (LC):

-

The extracted lipids are separated using a reversed-phase LC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Data Analysis:

-

The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]

-

Total Synthesis of this compound

The total synthesis of this compound has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.

General Synthetic Strategy:

A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium (B103445) salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]

Elucidation of Signaling Pathways

Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by this compound.

Methodology for Studying ERK-NF-κB Pathway Inhibition:

-

Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]

-

Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]

-

Western Blot Analysis:

-

Cell lysates are collected at different time points after LPS stimulation.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]

-

-

RT-qPCR and ELISA:

Conclusion

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.

References

- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]

- 13. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. zenodo.org [zenodo.org]

- 26. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving this compound.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]

Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]

Biosynthesis of this compound

This compound is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).

There are two main pathways for the biosynthesis of D-series resolvins:

-

Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]

-

Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792) triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.

Mechanism of Action and Signaling Pathways

This compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]

Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:

-

ERK-NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]

-

Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]

Quantitative Data on this compound Bioactivity

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of this compound.

Table 1: In Vitro Effects of this compound

| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |

| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |

| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |

| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |

| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |

| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |

| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |

| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |

| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |

Experimental Protocols

Identification and Quantification of this compound by LC-MS/MS

The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]

Experimental Workflow:

Methodology:

-

Sample Preparation and Extraction:

-

Biological samples are collected and immediately processed to prevent lipid degradation.

-

Internal standards (e.g., deuterated RvD5) are added for accurate quantification.

-

Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]

-

-

Liquid Chromatography (LC):

-

The extracted lipids are separated using a reversed-phase LC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Data Analysis:

-

The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]

-

Total Synthesis of this compound

The total synthesis of this compound has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.

General Synthetic Strategy:

A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium (B103445) salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]

Elucidation of Signaling Pathways

Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by this compound.

Methodology for Studying ERK-NF-κB Pathway Inhibition:

-

Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]

-

Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]

-

Western Blot Analysis:

-

Cell lysates are collected at different time points after LPS stimulation.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]

-

-

RT-qPCR and ELISA:

Conclusion

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.

References

- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]

- 13. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. zenodo.org [zenodo.org]

- 26. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving this compound.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]

Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]

Biosynthesis of this compound

This compound is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).

There are two main pathways for the biosynthesis of D-series resolvins:

-

Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]

-

Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.

Mechanism of Action and Signaling Pathways

This compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]

Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:

-

ERK-NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]

-

Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]

Quantitative Data on this compound Bioactivity

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of this compound.

Table 1: In Vitro Effects of this compound

| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |

| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |

| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |

| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |

| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |

| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |

| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |

| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |

| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |

Experimental Protocols

Identification and Quantification of this compound by LC-MS/MS

The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]

Experimental Workflow:

Methodology:

-

Sample Preparation and Extraction:

-

Biological samples are collected and immediately processed to prevent lipid degradation.

-

Internal standards (e.g., deuterated RvD5) are added for accurate quantification.

-

Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]

-

-

Liquid Chromatography (LC):

-

The extracted lipids are separated using a reversed-phase LC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Data Analysis:

-

The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]

-

Total Synthesis of this compound

The total synthesis of this compound has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.

General Synthetic Strategy:

A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]

Elucidation of Signaling Pathways

Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by this compound.

Methodology for Studying ERK-NF-κB Pathway Inhibition:

-

Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]

-

Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]

-

Western Blot Analysis:

-

Cell lysates are collected at different time points after LPS stimulation.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]

-

-

RT-qPCR and ELISA:

Conclusion

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.

References

- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]

- 13. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. zenodo.org [zenodo.org]

- 26. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Resolvin D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. This document details the enzymatic cascade, cellular sources, and quantitative aspects of RvD5 production. Furthermore, it outlines key experimental protocols for studying this pathway and illustrates the associated signaling mechanisms.

Introduction to this compound

This compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As an SPM, RvD5 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammation. Instead of blocking the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. RvD5 has been shown to enhance the clearance of bacteria and apoptotic cells, and to reduce the production of pro-inflammatory cytokines.[3][4] Its therapeutic potential is an area of active investigation for a variety of inflammatory diseases.

The Endogenous Biosynthesis Pathway of this compound

The biosynthesis of RvD5 is a multi-step enzymatic process that occurs in various immune cells, including macrophages, neutrophils, and in transcellular pathways involving endothelial and epithelial cells.[5][6] The pathway is initiated by the oxygenation of DHA by a 15-lipoxygenase (15-LOX) enzyme, followed by a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).

Key Enzymes and Intermediates

The primary enzymatic players in the biosynthesis of RvD5 are:

-

15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2): These enzymes catalyze the initial stereospecific insertion of molecular oxygen into DHA at the carbon-17 position, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][7] Subsequent reduction of the hydroperoxy group by peroxidases yields 17S-hydroxydocosahexaenoic acid (17S-HDHA). Kinetic studies suggest that 15-LOX-2 is particularly efficient in this initial step.[2]

-

5-Lipoxygenase (5-LOX): This enzyme acts on the intermediate, 17S-HpDHA, to introduce a second hydroperoxy group at the carbon-7 position, leading to the formation of a 7S,17S-dihydroperoxy intermediate.[8] Subsequent enzymatic reduction of the hydroperoxy groups results in the final product, this compound.

The biosynthesis can occur within a single cell type expressing both 15-LOX and 5-LOX, such as M2-polarized macrophages, or via a transcellular mechanism where one cell type produces the 17S-HDHA intermediate, which is then converted to RvD5 by a neighboring cell expressing 5-LOX (e.g., neutrophils).[5][8]

Quantitative Data on this compound Biosynthesis

The production of RvD5 is tightly regulated and varies depending on the cell type, stimulus, and local microenvironment. The following tables summarize key quantitative data related to the enzymes and cellular production of RvD5.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Human 15-LOX-2 | Arachidonic Acid | 1.9 ± 0.37 | 0.6 ± 0.02 | [9] |

| Human 5-LOX | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 (µmol/min/mg) | [10] |

Note: Specific kinetic data for the direct conversion of DHA and its intermediates in the RvD5 pathway are limited and represent an area for further research. The data for arachidonic acid are provided as a proxy for the general activity of these enzymes.

Table 2: Cellular Production of this compound

| Cell Type | Stimulus | This compound Concentration | Reference(s) |

| Human M2 Macrophages | E. coli | ~100-fold higher than in M1 macrophages | [5] |

| Human M1 Macrophages | E. coli | Significantly lower than M2 macrophages | [5] |

| Human Lung Grafts (post-reperfusion, no PGD) | Ischemia-Reperfusion | Levels increased compared to pre-reperfusion | [6] |

| Human Lung Grafts (post-reperfusion, with PGD) | Ischemia-Reperfusion | No significant increase in RvD5 levels | [6] |

PGD: Primary Graft Dysfunction

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of this compound.

In Vitro Macrophage Stimulation for this compound Production

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent stimulation to produce this compound.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human IL-4 (Interleukin-4)

-

Lipopolysaccharide (LPS) from E. coli

-

DHA (docosahexaenoic acid)

-

Phosphate Buffered Saline (PBS)

-

Internal standards (e.g., d5-RvD1)

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.

-

Monocyte Adhesion: Seed the isolated PBMCs in culture plates and allow monocytes to adhere for 2-4 hours in RPMI 1640 medium.

-

Macrophage Differentiation (M2-like): After the adhesion step, remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and 50 ng/mL human M-CSF for 6-7 days to differentiate them into M0 macrophages. To polarize towards an M2 phenotype, add 20 ng/mL of human IL-4 for the last 48 hours of differentiation.

-

Stimulation: On day 7, replace the medium with serum-free RPMI 1640 containing 10 µM DHA. After 30 minutes of pre-incubation with DHA, stimulate the M2-like macrophages with 1 µg/mL LPS for 4-24 hours.

-

Sample Collection: Following stimulation, collect the cell culture supernatant. Add two volumes of cold methanol containing an internal standard (e.g., d5-RvD1 at 500 pg) to the supernatant to precipitate proteins and preserve the lipid mediators.

-

Solid-Phase Extraction (SPE): Acidify the samples to pH 3.5 and perform solid-phase extraction using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water (50:50, v/v) for analysis by LC-MS/MS.

LC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.01% acetic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid

-

Gradient: A linear gradient from 30% B to 98% B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-fragment ion transition for this compound (m/z 359.2 -> 141.1) and the internal standard.

-

Optimization: Optimize cone voltage and collision energy for maximum sensitivity for the specific MRM transition.

Quantification:

-

Generate a standard curve using synthetic this compound of known concentrations.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Pathways and Workflows

Endogenous Biosynthesis Pathway of this compound

Caption: Enzymatic cascade of this compound biosynthesis from DHA.

This compound Signaling Pathway

Caption: this compound signaling cascade via the GPR32 receptor.

Experimental Workflow for Studying this compound Biosynthesis

Caption: A typical experimental workflow for investigating this compound production.

Conclusion

The endogenous biosynthesis of this compound represents a critical pathway in the active resolution of inflammation. A thorough understanding of its enzymatic regulation, cellular sources, and downstream signaling is paramount for the development of novel therapeutics that harness the body's own pro-resolving mechanisms. The technical guidance and protocols provided herein serve as a valuable resource for researchers and drug development professionals aiming to explore the full potential of this compound in mitigating inflammatory diseases. Further research into the precise kinetic parameters of the biosynthetic enzymes and the intricate details of RvD5's receptor interactions will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Resolvin D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. This document details the enzymatic cascade, cellular sources, and quantitative aspects of RvD5 production. Furthermore, it outlines key experimental protocols for studying this pathway and illustrates the associated signaling mechanisms.

Introduction to this compound

This compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As an SPM, RvD5 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammation. Instead of blocking the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. RvD5 has been shown to enhance the clearance of bacteria and apoptotic cells, and to reduce the production of pro-inflammatory cytokines.[3][4] Its therapeutic potential is an area of active investigation for a variety of inflammatory diseases.

The Endogenous Biosynthesis Pathway of this compound

The biosynthesis of RvD5 is a multi-step enzymatic process that occurs in various immune cells, including macrophages, neutrophils, and in transcellular pathways involving endothelial and epithelial cells.[5][6] The pathway is initiated by the oxygenation of DHA by a 15-lipoxygenase (15-LOX) enzyme, followed by a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).

Key Enzymes and Intermediates

The primary enzymatic players in the biosynthesis of RvD5 are:

-

15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2): These enzymes catalyze the initial stereospecific insertion of molecular oxygen into DHA at the carbon-17 position, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][7] Subsequent reduction of the hydroperoxy group by peroxidases yields 17S-hydroxydocosahexaenoic acid (17S-HDHA). Kinetic studies suggest that 15-LOX-2 is particularly efficient in this initial step.[2]

-

5-Lipoxygenase (5-LOX): This enzyme acts on the intermediate, 17S-HpDHA, to introduce a second hydroperoxy group at the carbon-7 position, leading to the formation of a 7S,17S-dihydroperoxy intermediate.[8] Subsequent enzymatic reduction of the hydroperoxy groups results in the final product, this compound.

The biosynthesis can occur within a single cell type expressing both 15-LOX and 5-LOX, such as M2-polarized macrophages, or via a transcellular mechanism where one cell type produces the 17S-HDHA intermediate, which is then converted to RvD5 by a neighboring cell expressing 5-LOX (e.g., neutrophils).[5][8]

Quantitative Data on this compound Biosynthesis

The production of RvD5 is tightly regulated and varies depending on the cell type, stimulus, and local microenvironment. The following tables summarize key quantitative data related to the enzymes and cellular production of RvD5.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Human 15-LOX-2 | Arachidonic Acid | 1.9 ± 0.37 | 0.6 ± 0.02 | [9] |

| Human 5-LOX | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 (µmol/min/mg) | [10] |

Note: Specific kinetic data for the direct conversion of DHA and its intermediates in the RvD5 pathway are limited and represent an area for further research. The data for arachidonic acid are provided as a proxy for the general activity of these enzymes.

Table 2: Cellular Production of this compound

| Cell Type | Stimulus | This compound Concentration | Reference(s) |

| Human M2 Macrophages | E. coli | ~100-fold higher than in M1 macrophages | [5] |

| Human M1 Macrophages | E. coli | Significantly lower than M2 macrophages | [5] |

| Human Lung Grafts (post-reperfusion, no PGD) | Ischemia-Reperfusion | Levels increased compared to pre-reperfusion | [6] |

| Human Lung Grafts (post-reperfusion, with PGD) | Ischemia-Reperfusion | No significant increase in RvD5 levels | [6] |

PGD: Primary Graft Dysfunction

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of this compound.

In Vitro Macrophage Stimulation for this compound Production

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent stimulation to produce this compound.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-